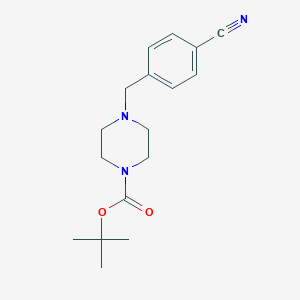
1-Boc-4-(4-Cyanobenzyl)piperazine
Übersicht
Beschreibung
1-Boc-4-(4-Cyanobenzyl)piperazine is an organic compound that is used as a building block in the synthesis of various chemical compounds . It has the molecular formula C17H23N3O2 and a molecular weight of 301.383 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Boc-4-(4-Cyanobenzyl)piperazine, has been the focus of recent research . Methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-(4-Cyanobenzyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The compound has a density of 1.2±0.1 g/cm3 .
Physical And Chemical Properties Analysis
1-Boc-4-(4-Cyanobenzyl)piperazine has a boiling point of 423.4±45.0 °C at 760 mmHg . The compound is also characterized by a density of 1.2±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Medicinal Chemistry
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This synthetic method provides a powerful entry to directly couple N-Boc piperazines with 1,4-dicyanobenzes to produce the corresponding α-aryl-substituted piperazines .
Organic Intermediate
1-Boc-4-(4-aminophenyl)piperazine is an important organic intermediate . It can be used in agrochemical, pharmaceutical and dyestuff fields .
Synthesis of Benzoxazoles and Benzimidazoles
Piperazine based ionic liquids immobilized on ZnO NPs and SiO2 NPs have been used in the synthesis of benzoxazoles and benzimidazoles . These reactions are performed under solvent free conditions during appropriate reaction times with high yields .
Photoredox Chemistry
Piperazines are used in photoredox chemistry . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECAOSXCPXBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593318 | |
| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849237-14-5 | |
| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



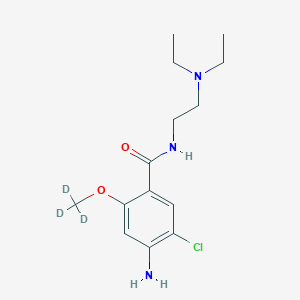
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
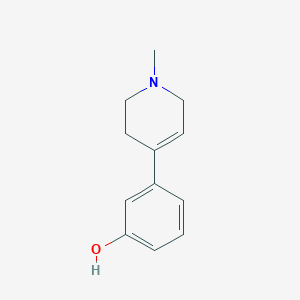





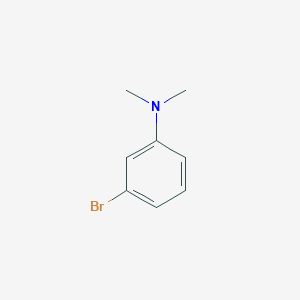
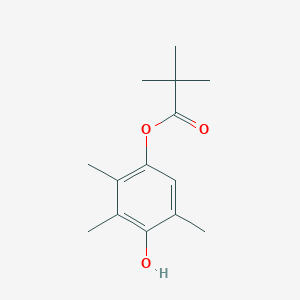
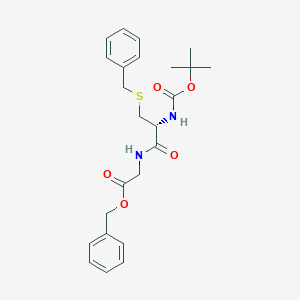
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)